Ervogastat - 2186700-33-2

Ervogastat

Catalog Number: EVT-10962838
CAS Number: 2186700-33-2
Molecular Formula: C21H21N5O4
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ervogastat is classified under hepatoprotectants and small molecules, specifically targeting the inhibition of diacylglycerol O-acyltransferase 2. This enzyme plays a significant role in the final step of triglyceride synthesis in the liver, making it a critical target for conditions characterized by excessive fat deposition in hepatic tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of ervogastat involves complex organic chemistry techniques typically used for small molecule drug development. While specific synthetic pathways are proprietary to Pfizer, general methodologies for synthesizing DGAT2 inhibitors often include:

  1. Building Block Synthesis: Utilizing commercially available starting materials to construct the core structure through various organic reactions such as alkylation, acylation, and cyclization.
  2. Functionalization: Introducing specific functional groups that enhance the compound's selectivity and potency against diacylglycerol O-acyltransferase 2.
  3. Purification: Employing chromatographic techniques to purify the final product, ensuring high purity necessary for clinical trials.
Molecular Structure Analysis

Structure and Data

Ervogastat's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structural data can be summarized as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: Approximately 304.36 g/mol
  • Structural Features: The compound contains a pyridine ring, which is common among DGAT inhibitors, contributing to its interaction with the enzyme's active site.
Chemical Reactions Analysis

Reactions and Technical Details

Ervogastat primarily functions through competitive inhibition of diacylglycerol O-acyltransferase 2. The key chemical reactions involved include:

  1. Inhibition Mechanism: By binding to the active site of diacylglycerol O-acyltransferase 2, ervogastat prevents the conversion of diacylglycerol into triglycerides.
  2. Impact on Lipid Metabolism: This inhibition leads to decreased triglyceride synthesis in hepatocytes, evidenced by an IC50 value of approximately 2.8 nM in human cells and 6.0 nM in rat hepatocytes .
Mechanism of Action

Process and Data

The mechanism of action for ervogastat involves:

  1. Selective Inhibition: Targeting diacylglycerol O-acyltransferase 2 specifically reduces hepatic triglyceride levels without significantly affecting diacylglycerol O-acyltransferase 1 activity.
  2. Reduction of Liver Fat: Clinical studies have demonstrated that treatment with ervogastat results in a significant reduction in liver fat content, making it a promising candidate for managing non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ervogastat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data would depend on formulation conditions.
  • Stability: Stability under various pH conditions is crucial for oral bioavailability; studies indicate favorable stability profiles.
Applications

Scientific Uses

Ervogastat is primarily being investigated for its applications in treating metabolic liver diseases such as:

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Targeting fat accumulation in the liver.
  • Non-Alcoholic Steatohepatitis (NASH): A more severe form of NAFLD characterized by inflammation and fibrosis.

Clinical trials are ongoing to assess its efficacy both as a monotherapy and in combination with other agents like acetyl-CoA carboxylase inhibitors .

Introduction to NASH Therapeutic Landscape and DGAT2 Inhibition Rationale

Pathophysiology of Non-Alcoholic Steatohepatitis and Hepatic Lipotoxicity

Non-alcoholic steatohepatitis represents a progressive inflammatory form of non-alcoholic fatty liver disease characterized by hepatocellular injury, inflammation, and varying degrees of fibrosis. The pathogenesis centers on lipotoxicity—a process wherein excessive free fatty acids and lipid metabolites accumulate within hepatocytes, triggering cellular stress, mitochondrial dysfunction, and activation of inflammatory cascades [4]. This lipid overload stems from multiple sources: enhanced peripheral adipose tissue lipolysis, de novo lipogenesis upregulation, and impaired hepatic fatty acid oxidation and very-low-density lipoprotein secretion. Diacylglycerols and ceramides act as key lipotoxic molecules, promoting endoplasmic reticulum stress, apoptosis, and stellate cell activation, ultimately driving fibrosis progression [2] [4]. The culmination of these events establishes a histopathological pattern of steatosis, ballooning degeneration, and lobular inflammation, which defines non-alcoholic steatohepatitis and differentiates it from simple steatosis [1].

Diacylglycerol O-Acyltransferase 2 in Triglyceride Biosynthesis

Diacylglycerol O-acyltransferase 2 is an endoplasmic reticulum-membrane-bound enzyme that catalyzes the terminal step in triglyceride synthesis by facilitating the esterification of diacylglycerol with a fatty acyl-coenzyme A substrate. Unlike Diacylglycerol O-acyltransferase 1, which belongs to the mammalian acyl-CoA:cholesterol acyltransferase-related gene family and exhibits broader tissue distribution, Diacylglycerol O-acyltransferase 2 derives from a distinct gene family and demonstrates predominant hepatic expression with specificity for esterifying endogenously synthesized fatty acids [6]. This enzymatic specialization positions Diacylglycerol O-acyltransferase 2 as the principal mediator of de novo lipogenesis-derived triglyceride formation. Crucially, Diacylglycerol O-acyltransferase 2 activity is physiologically coupled with the transcriptional regulation of lipogenic genes, including sterol regulatory element-binding protein 1c and carbohydrate-responsive element-binding protein. Inhibition studies reveal that suppressing Diacylglycerol O-acyltransferase 2 not only reduces triglyceride synthesis but also downregulates these master lipogenic transcription factors, creating a feedback loop that attenuates the entire lipogenic pathway [2] [6].

Rationale for Diacylglycerol O-Acyltransferase 2 Inhibition as a Therapeutic Strategy for Non-Alcoholic Steatohepatitis

Pharmacological inhibition of Diacylglycerol O-acyltransferase 2 offers a mechanistically grounded strategy to counteract hepatic lipotoxicity through multiple convergent pathways:

  • Reduction of Triglyceride Storage: By blocking the final step in triglyceride assembly, Diacylglycerol O-acyltransferase 2 inhibitors diminish hepatocyte lipid droplet formation and hepatic steatosis. Preclinical models demonstrate that Diacylglycerol O-acyltransferase 2 inhibition significantly lowers intrahepatic triglyceride content and reduces lipid droplet size and number [2] [8].
  • Alleviation of Lipotoxic Metabolite Burden: Inhibiting Diacylglycerol O-acyltransferase 2 shunts diacylglycerol away from triglyceride synthesis, potentially reducing the accumulation of damaging lipid intermediates. Evidence suggests Diacylglycerol O-acyltransferase 2 inhibition promotes the re-routing of diacylglycerol toward phospholipid synthesis or oxidation pathways, mitigating lipotoxic stress [6].
  • Downregulation of De Novo Lipogenesis: Diacylglycerol O-aclytransferase 2 inhibition triggers a compensatory decrease in the expression and activity of sterol regulatory element-binding protein 1c and its downstream lipogenic targets (e.g., acetyl-CoA carboxylase, fatty acid synthase, stearoyl-CoA desaturase 1), thereby reducing the flux of fatty acids into the triglyceride synthesis pathway [2] [6].
  • Improvement in Insulin Sensitivity and Metabolic Parameters: Reducing hepatic lipid overload and lipotoxic signaling improves hepatic insulin receptor signaling. Clinical studies report concomitant reductions in serum transaminases (alanine aminotransferase, aspartate aminotransferase) and improvements in metabolic parameters following Diacylglycerol O-acyltransferase 2 inhibitor treatment [2] [5].

Table 1: Mechanistic Consequences of Diacylglycerol O-Acyltransferase 2 Inhibition in Non-Alcoholic Steatohepatitis Pathophysiology

Pathogenic ProcessEffect of Diacylglycerol O-Acyltransferase 2 InhibitionObserved Outcome
Hepatic Triglyceride SynthesisDirect blockade of terminal triglyceride formationReduced hepatic steatosis; decreased lipid droplet accumulation [2] [8]
De Novo LipogenesisDownregulation of sterol regulatory element-binding protein 1c and target gene expressionReduced flux of fatty acids into triglyceride pool [2] [6]
Lipotoxic Metabolite AccumulationDiversion of diacylglycerol toward alternative metabolic pathwaysPotential reduction in cellular stress and apoptosis [6]
Hepatic Insulin ResistanceImproved insulin receptor signaling due to reduced lipid interferenceEnhanced glucose homeostasis; reduced inflammation [2]
Inflammation & FibrosisIndirect reduction via decreased hepatocyte injury and lipokine productionAmelioration of ballooning, lobular inflammation, fibrosis progression [2]

Ervogastat in Context of First-in-Class Diacylglycerol O-Acyltransferase 2 Inhibitors

Ervogastat (PF-06865571) represents a potent, selective small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 developed specifically to address the metabolic dysregulation underlying non-alcoholic steatohepatitis. Its molecular structure (C~21~H~21~N~5~O~4~; CAS 2186700-33-2) underpins its targeted binding to the Diacylglycerol O-acyltransferase 2 enzyme [8]. Preclinical characterization confirmed Ervogastat's ability to significantly reduce hepatic triglyceride concentrations, liver weight, and expression of lipogenic genes in diet-induced rodent models of non-alcoholic steatohepatitis. Notably, these effects occurred without inducing the gastrointestinal adverse effects (e.g., diarrhea, vomiting) historically associated with Diacylglycerol O-acyltransferase 1 inhibition, highlighting the target specificity and therapeutic advantage of Diacylglycerol O-acyltransferase 2 blockade [6].

Early clinical validation emerged from a phase 1 study in participants with non-alcoholic fatty liver disease, where treatment with Ervogastat (1500 mg/day) for 14 days significantly reduced hepatic steatosis, as quantified by magnetic resonance imaging-proton density fat fraction, alongside reductions in alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, and total bilirubin [2]. This proof-of-concept human data established Ervogastat's antisteatotic activity and supported its progression into larger trials.

Ervogastat is distinguished from other Diacylglycerol O-acyltransferase 2-targeted modalities, such as the antisense oligonucleotide IONIS-DGAT2Rx. While antisense inhibitors reduce Diacylglycerol O-acyltransferase 2 expression by degrading its messenger ribonucleic acid, Ervogastat acts via direct, reversible enzyme inhibition, offering a different pharmacological profile. IONIS-DGAT2Rx demonstrated a mean absolute reduction in liver fat of 5.2% after 13 weeks in a phase 2 trial involving patients with type 2 diabetes and non-alcoholic fatty liver disease [3]. However, Ervogastat's development strategy increasingly focuses on its synergistic potential when combined with acetyl-CoA carboxylase inhibitors like clesacostat (PF-05221304). This combination leverages complementary mechanisms—acetyl-CoA carboxylase inhibition reduces fatty acid synthesis upstream, while Diacylglycerol O-acyltransferase 2 inhibition blocks triglyceride assembly downstream—potentially yielding greater efficacy on histopathological endpoints, including inflammation and fibrosis, than monotherapy. The U.S. Food and Drug Administration granted Fast Track designation to the Ervogastat/clesacostat combination for non-alcoholic steatohepatitis with liver fibrosis in 2022, recognizing its potential to address a serious unmet medical need [5].

Table 2: Key Differentiators of Ervogastat Among Investigational Diacylglycerol O-Acyltransferase 2-Targeted Agents

FeatureErvogastat (PF-06865571)IONIS-DGAT2Rx (Antisense Oligonucleotide)
ModalitySmall molecule, reversible enzyme inhibitorAntisense oligonucleotide (messenger ribonucleic acid inhibitor)
Primary MechanismDirect blockade of Diacylglycerol O-acyltransferase 2 enzymatic activityReduction of Diacylglycerol O-acyltransferase 2 protein expression
Dosing RouteOralSubcutaneous injection
Reported Efficacy (Liver Fat Reduction)Significant reduction by day 14 (phase 1) [2]Mean absolute reduction of 5.2% at week 13 (phase 2) [3]
Combination StrategyAdvanced development with acetyl-CoA carboxylase inhibitor (clesacostat) [1] [5]Primarily investigated as monotherapy [3]
Regulatory StatusPhase 2 (combination Fast Tracked) [5]Phase 2 completed [3]

Properties

CAS Number

2186700-33-2

Product Name

Ervogastat

IUPAC Name

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1

InChI Key

UKBQFBRPXKGJPY-INIZCTEOSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4

Isomeric SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.